molecular formula C18H15N3S B2573771 N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine CAS No. 1013553-94-0

N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B2573771
CAS No.: 1013553-94-0
M. Wt: 305.4
InChI Key: MQUDKBNLFQSNDK-UHFFFAOYSA-N
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Description

N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a novel small molecule with a unique chemical structure. It has garnered attention in scientific research due to its potential therapeutic applications, particularly in the field of endocrinology. This compound meets the Lipinski rule-of-five criteria, indicating good drug-like properties .

Mechanism of Action

Target of Action

N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine is a compound that has been found to have significant biological activity. Indole derivatives, which include n-methyl-4-(2-phenyl-1h-indol-3-yl)thiazol-2-amine, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.

Mode of Action

It has been suggested that certain indole derivatives can induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin , which could potentially be a mode of action for N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine could potentially affect a wide range of biochemical pathways.

Result of Action

It has been suggested that certain indole derivatives can induce cell apoptosis and inhibit polymerization of tubulin , which could potentially be effects of N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiazole rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the thiazole ring.

Scientific Research Applications

N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is unique due to its dual indole-thiazole structure, which imparts distinct chemical and biological properties. Its ability to act as a TSHR antagonist sets it apart from other similar compounds, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-19-18-21-15(11-22-18)16-13-9-5-6-10-14(13)20-17(16)12-7-3-2-4-8-12/h2-11,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUDKBNLFQSNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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